molecular formula C8H3BrF2N2 B11868129 7-Bromo-5,6-difluoroquinoxaline

7-Bromo-5,6-difluoroquinoxaline

Cat. No.: B11868129
M. Wt: 245.02 g/mol
InChI Key: OIFBVLLOENEPKJ-UHFFFAOYSA-N
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Description

7-Bromo-5,6-difluoroquinoxaline is a heterocyclic compound with the molecular formula C8H3BrF2N2. It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5,6-difluoroquinoxaline typically involves the bromination and fluorination of quinoxaline derivatives. One common method includes the reaction of 2,3-dihydroxy-1,4-dioxane with a quinoxaline precursor in ethanol at room temperature, followed by bromination and fluorination steps . The reaction conditions often require careful control of temperature and the use of specific catalysts to achieve high yields.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-5,6-difluoroquinoxaline undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. For instance, nucleophilic substitution reactions can replace the bromine or fluorine atoms with other nucleophiles such as amines or alkoxides .

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or dialkylamines in solvents such as acetic acid.

    Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminoquinoxaline derivatives, while oxidation can produce quinoxaline dioxides .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Bromo-5,6-difluoroquinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, its antibacterial activity is attributed to the generation of reactive oxygen species (ROS) and subsequent DNA damage in bacterial cells . The compound’s ability to undergo nucleophilic substitution also allows it to modify biological molecules, leading to various biological effects.

Comparison with Similar Compounds

    6,7-Difluoroquinoxaline: Lacks the bromine atom but shares similar electronic properties.

    5,6-Difluoroquinoxaline: Similar structure but without the bromine substitution.

    7-Bromoquinoxaline: Contains the bromine atom but lacks the fluorine substitutions.

Uniqueness: 7-Bromo-5,6-difluoroquinoxaline is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and electronic properties.

Properties

Molecular Formula

C8H3BrF2N2

Molecular Weight

245.02 g/mol

IUPAC Name

7-bromo-5,6-difluoroquinoxaline

InChI

InChI=1S/C8H3BrF2N2/c9-4-3-5-8(7(11)6(4)10)13-2-1-12-5/h1-3H

InChI Key

OIFBVLLOENEPKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=N1)C=C(C(=C2F)F)Br

Origin of Product

United States

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